molecular formula C26H22N4O5 B589089 Azilsartan-d5 Methyl Ester CAS No. 1794766-42-9

Azilsartan-d5 Methyl Ester

Numéro de catalogue: B589089
Numéro CAS: 1794766-42-9
Poids moléculaire: 475.516
Clé InChI: PCMXVTVLQVGYLX-WNWXXORZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azilsartan-d5 Methyl Ester is a derivative of Azilsartan, an angiotensin II receptor blocker . It is used in the treatment of hypertension .


Synthesis Analysis

The synthesis of Azilsartan involves transformation of the CN group into amidoxime moiety . An improved process for the active pharmaceutical ingredient of Azilsartan has been developed .


Molecular Structure Analysis

Azilsartan-d5 has a molecular formula of C25H20N4O5 and a molecular weight of 461.5 g/mol . The structure includes an imidazole ring and a 5-oxo-1,2,4-oxadiazole ring .


Chemical Reactions Analysis

Azilsartan undergoes transformation under different conditions . It shows a greater extent of degradation up to 40% with hydrogen peroxide .


Physical and Chemical Properties Analysis

Azilsartan-d5 has a molecular weight of 461.5 g/mol, a XLogP3-AA of 4.4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Approaches

Research has explored various synthesis routes for Azilsartan and its derivatives. For instance, Shu Beiyan et al. (2010) described a synthesis method starting from 3-nitrophthalic acid 1-methyl ester, involving several steps including Curtius rearrangement and cyclization to afford Azilsartan-related compounds (Shu Beiyan, Wu Xuesong, & Cen Junda, 2010). Similarly, Srinivas Garaga et al. (2015) developed a commercially viable process for Azilsartan medoxomil, highlighting an improved synthesis route that achieves high purity and yield (Srinivas Garaga et al., 2015).

Crystal Structure and Polymorphism

The crystal structure of Azilsartan polymorphs has been studied, providing insights into their stability and solubility characteristics. Yuhua Ge et al. (2016) detailed the preparation and analysis of Azilsartan Type I crystal, offering comparative data on its physicochemical properties (Yuhua Ge, Tingting Li, & Jing-Song Cheng, 2016).

Pharmacodynamics and Therapeutic Potential

Antihypertensive Efficacy

Research comparing Azilsartan with other angiotensin II receptor blockers (ARBs) has demonstrated its potent antihypertensive effects. Studies have shown that Azilsartan provides superior 24-hour blood pressure control compared to other ARBs, attributed to its potent and persistent binding to AT1 receptors (T. Kurtz & T. Kajiya, 2012).

Anti-inflammatory and Antioxidant Effects

Azilsartan has been studied for its potential beyond blood pressure control, including anti-inflammatory and antioxidant effects. A study by A. A. de Araújo et al. (2014) found that Azilsartan increased anti-inflammatory cytokines and decreased bone loss in a rat model of periodontitis, suggesting additional therapeutic benefits (A. A. de Araújo et al., 2014).

Analytical and Quality Control Studies

Analytical Method Development

There is a focus on developing robust analytical methods for Azilsartan and its combinations. Pintu B Prajapati et al. (2022) presented a high-pressure liquid chromatographic method for synchronous estimation of multiple fixed-dose combinations (FDCs) of Azilsartan Medoxomil, highlighting a multipurpose approach to reduce time, cost, and solvent use in pharmaceutical analysis (Pintu B Prajapati et al., 2022).

Mécanisme D'action

Target of Action

Azilsartan-d5 Methyl Ester primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

this compound functions as an antagonist to the AT1 receptor . It selectively binds to these receptors, blocking the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . This blockade results in the relaxation of blood vessels, thereby reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin System (RAS). By blocking the AT1 receptor, this compound inhibits the effects of Angiotensin II, a key component of the RAS. This leads to vasodilation (expansion of blood vessels) and decreased secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys .

Pharmacokinetics

this compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60%, indicating that 60% of the ingested dose reaches systemic circulation . It is metabolized primarily by the CYP2C9 enzyme . The elimination half-life of this compound is approximately 11 hours, and it is excreted via feces (55%) and urine (42%) .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the drug shows greater extent of degradation with hydrogen peroxide and acidic and neutral pH, while it shows greater photo stability and dry heat .

Safety and Hazards

Azilsartan is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Analyse Biochimique

Biochemical Properties

Azilsartan-d5 Methyl Ester interacts with angiotensin II receptor type I . It has shown higher affinity, a more potent inhibitory effect, and slower dissociation from this receptor than other ARBs . These interactions play a crucial role in its function as an antihypertensive agent.

Cellular Effects

Azilsartan has been shown to have beneficial effects on cellular mechanisms of cardiometabolic disease . It enhances adipogenesis and affects the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . Azilsartan also inhibits vascular cell proliferation .

Molecular Mechanism

This compound lowers blood pressure by blocking the action of angiotensin II at the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, reducing blood pressure .

Temporal Effects in Laboratory Settings

It is known that Azilsartan has a half-life of approximately 11 hours , indicating its stability in the body over this period.

Dosage Effects in Animal Models

In animal models, Azilsartan has been shown to prevent endothelial dysfunction more potently than other ARBs . Specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a crucial role in blood pressure regulation . It acts as an antagonist to the angiotensin II receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Propriétés

IUPAC Name

methyl 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMXVTVLQVGYLX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.